molecular formula C7H9N3 B066366 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine CAS No. 192869-50-4

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B066366
CAS No.: 192869-50-4
M. Wt: 135.17 g/mol
InChI Key: STXKJIIHKFGUCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine (THPP) is a bicyclic 6-6 heterocyclic compound characterized by a partially saturated pyridine ring fused to a pyrimidine ring. Its structure confers versatility in medicinal chemistry, serving as a scaffold for synthesizing bioactive molecules. Notably, THPP derivatives are critical intermediates in synthesizing tetrahydropteroic acid analogs, which are precursors to folate antagonists . The compound’s pharmacological relevance is highlighted by its role in selective kinase inhibition, including Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and phosphoinositide 3-kinase delta (PI3Kδ), making it a cornerstone in drug discovery for neurological disorders, autoimmune diseases, and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine typically involves the condensation of pyridine derivatives with pyrimidine derivatives. One common method includes the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . The reaction conditions often involve the use of solvents like dichloromethane and ethanol, with temperature control being crucial for the success of the synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Scientific Research Applications

Medicinal Chemistry

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine serves as a versatile scaffold for developing bioactive compounds. Its derivatives have shown promise as inhibitors of various enzymes and receptors:

  • Dihydrofolate Reductase (DHFR): Compounds derived from this scaffold have been identified as competitive inhibitors of DHFR, crucial for folate metabolism and DNA synthesis. This inhibition can disrupt cellular replication in microorganisms such as Pneumocystis carinii and Toxoplasma gondii .
  • Phosphoinositide 3-Kinase δ (PI3Kδ): Certain derivatives like Leniolisib (CDZ173) have been developed as selective inhibitors of PI3Kδ. This inhibition dampens immune responses by suppressing B cell activation and antibody production .
  • Calcium/Calmodulin-dependent Protein Kinase II (CaMKII): A series of tetrahydropyrido derivatives have been synthesized that exhibit significant inhibitory activity against CaMKII. One derivative showed over 100-fold selectivity for CaMKII compared to other kinases .

Cancer Research

The compound has demonstrated efficacy in preclinical models for various cancers:

  • Xenograft Models: Testing in human tumor xenograft models has shown activity against prostate (PC-3) and glioblastoma (U-87) cancers. These studies highlight the potential of this compound derivatives as therapeutic agents in oncology .
  • Clinical Trials: Some derivatives have progressed into clinical trials aimed at treating solid tumors such as endometrial and ovarian cancers .

Neurological Research

Research has identified analogs of this compound that act as antagonists of TASK-3 potassium channels. These compounds influence neuronal excitability and may have implications for sleep architecture and other neurological functions .

Comparison with Similar Compounds

THPP’s structural and functional distinctions from related bicyclic pyrimidine derivatives are outlined below:

Pyrido[3,4-d]pyrimidines

  • Structure : Features a pyridine-pyrimidine fusion with an unsaturated pyridine ring, differing in nitrogen positioning compared to THPP.
  • Applications: Extensively studied as Erk2 inhibitors (e.g., tetrahydropyrido[3,4-d]pyrimidines), demonstrating nanomolar potency in suppressing phospho-RSK levels in cancer models .

Thieno[2,3-d]pyrimidines

  • Structure : Incorporates a thiophene ring fused to pyrimidine, differing from THPP’s pyridine moiety.
  • Applications : Exhibit antimicrobial activity against Mycobacterium tuberculosis (e.g., 7-methyl-THPP derivatives with MIC values <1 µg/mL) .
  • Key Difference : The thiophene ring enhances lipophilicity, improving membrane permeability but increasing off-target risks compared to THPP’s balanced physicochemical profile .

Quinazolines

  • Structure : A fully unsaturated 6-6 bicyclic system lacking THPP’s tetrahydropyridine component.
  • Applications : Early PI3Kδ inhibitors (e.g., 4,6-diaryl quinazolines) but suffer from poor isoform selectivity.
  • Key Difference : Replacement of quinazoline with THPP in CDZ173 (Leniolisib) reduced lipophilicity (cLogP from 4.2 to 2.8), enhancing PI3Kδ selectivity (>1,000-fold over α/β isoforms) and improving ADME properties .

Pharmacological Selectivity and SAR Insights

CaMKII Inhibition

  • THPP Derivatives : Substituted phenyl sulfonamide-THPP analogs show >100-fold selectivity for CaMKII over PKA, PKC, and CDK2. IC₅₀ values range from 1–10 nM .
  • Pyrido[3,4-d]pyrimidines : Less selective, with off-target activity against MEK and Aurora kinases due to divergent binding pocket interactions .

PI3Kδ Inhibition

  • THPP-Based Inhibitors : Compound 11f (THPP core) exhibits cellular IC₅₀ of 3 nM for PI3Kδ, with >500-fold selectivity over PI3Kα/β/γ .
  • Quinazoline-Based Inhibitors : Earlier analogs (e.g., IC87114) show moderate selectivity (10–50-fold) and higher metabolic clearance .

ADME and Physicochemical Properties

Property THPP Derivatives Quinazolines Thieno[2,3-d]pyrimidines
cLogP 2.5–3.2 4.0–4.5 3.8–4.5
Solubility (µg/mL) 15–30 5–10 2–8
CYP3A4 Inhibition Low (IC₅₀ > 10 µM) Moderate (IC₅₀ 1–5 µM) High (IC₅₀ < 1 µM)
Plasma Protein Binding 80–90% 90–95% 85–95%

Data sourced from optimization studies of PI3Kδ inhibitors and antimicrobial agents .

Biological Activity

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine (THPP) is a bicyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications based on current research findings.

Overview of this compound

THPP features a fused pyridine and pyrimidine ring system and has been identified as a versatile scaffold for developing bioactive compounds. Its derivatives have shown promise as antagonists for various biological targets, particularly in the inhibition of key enzymes involved in critical signaling pathways.

Target Proteins

The primary target of THPP is the extracellular signal-regulated kinase 2 (ERK2), a crucial component of the MAPK/ERK signaling pathway. Inhibition of ERK2 leads to a decrease in phospho-RSK levels, which is associated with various cellular processes including proliferation and differentiation.

Mode of Action

THPP interacts selectively with ERK2, demonstrating potent inhibition. This selectivity is essential for minimizing off-target effects and enhancing therapeutic efficacy. Additionally, studies have shown that THPP derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in both prokaryotic and eukaryotic organisms .

Antifolate Activity

Research indicates that THPP analogs exhibit significant antifolate activity against microorganisms such as Pneumocystis carinii and Toxoplasma gondii. For instance, 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives have been synthesized to enhance DHFR inhibitory activity .

PI3Kδ Inhibition

A notable application of THPP derivatives is their role as selective inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ). Compound 11f has been highlighted for its high selectivity and oral bioavailability in models of autoimmune diseases and leukocyte malignancies. This compound demonstrated efficacy in an in vivo antibody production model .

Neurological Potential

Further investigations into THPP's neurological applications have suggested its potential as a treatment for neurodegenerative diseases due to its selective inhibition of calcium/calmodulin-dependent protein kinase II (CaMKII). Some derivatives exhibited over 100-fold selectivity for CaMKII compared to other kinases .

In Vivo Efficacy

In preclinical studies involving human tumor xenograft models, THPP demonstrated anti-cancer activity against various tumor types including glioblastoma (U-87) and prostate cancer (PC-3). These findings support its potential use in cancer therapeutics targeting the PI3K/Akt/mTOR signaling pathway .

Optimization Studies

Optimization efforts have focused on enhancing the cellular potency and selectivity of THPP derivatives. A study reported that specific substitutions on the phenyl group significantly impacted inhibitory activity against CaMKII, showcasing the importance of structure-activity relationships in drug development .

Summary of Biological Activities

Activity Target Effect References
ERK2 InhibitionERK2Decreased phospho-RSK levels
DHFR InhibitionDHFRAntifolate activity against pathogens
PI3Kδ InhibitionPI3KδImmunomodulatory effects
CaMKII InhibitionCaMKIINeuroprotective effects
Anti-cancer ActivityVarious tumor modelsTumor growth inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine?

The compound is typically synthesized via multi-step routes starting from pyridine or pyrimidine precursors. Key approaches include:

  • Cyclocondensation reactions : Using tert-butyl 4-oxopiperidine-1-carboxylate as a starting material, followed by cyclization with nitriles or amines under acidic conditions .
  • Multicomponent reactions : Combining pyridine derivatives with aldehydes and ammonia in water or ethanol, often catalyzed by transition metals (e.g., Pd or Cu) for improved regioselectivity .
  • Reductive amination : Reduction of pyrido[4,3-d]pyrimidine precursors with hydrogen gas and palladium catalysts to achieve the saturated tetrahydropyrido core .

Q. What analytical techniques are used to confirm the structural integrity of this compound?

  • X-ray crystallography : Resolves conformational details (e.g., half-chair conformation of the tetrahydropyridine ring and planarity of the pyrimidine moiety) .
  • NMR spectroscopy : 1H and 13C NMR confirm substitution patterns, with characteristic peaks for NH groups (~δ 5.5–6.5 ppm) and aromatic protons (~δ 7.0–8.5 ppm) .
  • LC-MS/HPLC : Validates purity (>97%) and molecular weight (e.g., m/z 208.09 for the dihydrochloride salt) .

Q. What are the primary biological activities associated with this scaffold?

  • Anticancer activity : Derivatives inhibit proliferation in K562 (leukemia) and HO-8910 (ovarian cancer) cell lines, likely via interference with folate metabolism .
  • Antimicrobial effects : Thieno-fused analogs exhibit antimycobacterial activity, with IC50 values <10 µM against Mycobacterium tuberculosis .
  • Kinase inhibition : The core structure is used in PI3Kδ-selective inhibitors (e.g., CDZ173), showing nanomolar potency in biochemical assays .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep at 2–8°C in airtight containers to prevent decomposition .
  • Safety protocols : Use PPE (gloves, goggles) due to acute oral toxicity (LD50: 300–2000 mg/kg) and skin/eye irritation risks .
  • Decomposition mitigation : Avoid prolonged exposure to light or moisture, which can hydrolyze the pyrimidine ring .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Catalyst screening : Transition metals (e.g., Pd/C or RuCl3) enhance reductive amination efficiency, reducing reaction times from 24h to 6h .
  • Solvent optimization : Replacing ethanol with water in multicomponent reactions improves eco-compatibility without sacrificing yield (70–85%) .
  • Intermediate purification : Chromatographic isolation of key intermediates (e.g., methyl (S)-2-chloro derivatives) minimizes side products .

Q. What strategies address discrepancies in biological activity data across derivatives?

  • Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (e.g., 2-cyclopropyl or 6-benzyl groups) identifies critical pharmacophores. For example, 2-chloro derivatives show 10-fold higher PI3Kδ inhibition than unsubstituted analogs .
  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. K562) to rule out cell-specific effects .
  • Metabolic stability testing : Assess hepatic microsome stability to differentiate intrinsic activity from pharmacokinetic artifacts .

Q. How can computational modeling guide the design of novel derivatives?

  • Docking studies : Predict binding modes to targets like dihydrofolate reductase (DHFR) or PI3Kδ using software like AutoDock or Schrödinger .
  • QSAR models : Correlate electronic parameters (e.g., Hammett constants) with bioactivity to prioritize substituents for synthesis .
  • ADME prediction : Tools like SwissADME estimate solubility and BBB penetration, filtering candidates with poor drug-likeness .

Q. What experimental approaches resolve contradictions in reported cytotoxicity data?

  • Mechanistic profiling : Compare apoptosis induction (via caspase-3 assays) vs. cell cycle arrest (flow cytometry) to clarify mode of action .
  • Off-target screening : Use kinase profiling panels (e.g., Eurofins) to identify unintended targets contributing to variability .
  • Synergistic studies : Test combinations with standard chemotherapeutics (e.g., methotrexate) to distinguish additive vs. antagonistic effects .

Q. How are fused-ring derivatives (e.g., thieno-pyrimidines) synthesized and evaluated?

  • Heterocycle fusion : React this compound with thiophene carbaldehydes under acidic conditions to form thieno-fused analogs .
  • Biological evaluation : Screen for sigma receptor binding (Ki < 100 nM) or GPR119 modulation (EC50: 50–14,000 nM) using luciferase-based reporter assays .

Q. What methodologies ensure reproducibility in scaled-up synthesis?

  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time, reducing batch-to-batch variability .
  • Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology (RSM) .
  • Quality control : Implement strict HPLC purity thresholds (>98%) and ICP-MS for heavy metal residue testing .

Properties

IUPAC Name

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-8-3-6-4-9-5-10-7(1)6/h4-5,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXKJIIHKFGUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940959
Record name 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192869-50-4
Record name 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192869-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of the product from Step B above (730 mg) in 10 mL of dichloromethane was cooled to 0° C. and treated dropwise with 5 mL of trifluoroacetic acid. The solution was warmed to room temperature and, after 1 h, concentrated under reduced pressure. The residue was dissolved in methanol and applied to an ion-exchange column (Varian Bond-Elut SCX, 5 g; preconditioned with methanol). The column was washed several times with methanol, and the amine product was eluted with 1.0M ammonia-methanol. The fractions containing product were concentrated under reduced pressure to afford the title compound as an orange oil. LC/MS 136.1 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 6-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (2.0 g, 6.80 mmol), (trans)-2,5-dimethylpiperazine dihydrochloride (7.63 g, 40.8 mmol), DIEA (15.4 mL, 88 mmol) and iPrOH (180 mL) was heated at 80° C. for 3.5 days. At that time the reaction was diluted with diethyl ether and the solid was removed by filtration. The filtrate was then washed with brine and the organic layer was dried (Na2SO4), filtered and concentrated to provide crude racemic 6-benzyl-2-chloro-4-(trans)-2,5-dimethylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, which was then carried to the next step without further purification. MS (ESI+) m/z 372.2 (M+H)+
Quantity
2 g
Type
reactant
Reaction Step One
Name
(trans)-2,5-dimethylpiperazine dihydrochloride
Quantity
7.63 g
Type
reactant
Reaction Step One
Name
Quantity
15.4 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 2
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 3
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 4
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 5
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 6
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.